5,5-dimethyl-6H-benzo[c]acridin-6-ol
Description
Structure
3D Structure
Properties
CAS No. |
5443-60-7 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5,5-dimethyl-6H-benzo[c]acridin-6-ol |
InChI |
InChI=1S/C19H17NO/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)21)11-12-7-3-6-10-16(12)20-17/h3-11,18,21H,1-2H3 |
InChI Key |
JKYKTJFAJIASPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C41)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5,5 Dimethyl 6h Benzo C Acridin 6 Ol
Established Synthetic Pathways for the Core Benzo[c]acridine Structure
Traditional methods for constructing the benzo[c]acridine skeleton have laid the groundwork for more advanced, efficient synthetic strategies. These foundational pathways primarily involve the formation of the key cyclic structure from carefully chosen precursors through cyclization and condensation reactions.
Cyclization Reactions of Precursors
The final and crucial step in the formation of the benzo[c]acridine ring system is an intramolecular cyclization. In many multicomponent syntheses, this occurs after the initial assembly of the acyclic precursors. For instance, in the reaction between an aromatic aldehyde, 1-naphthylamine (B1663977), and dimedone, an intermediate is formed through Knoevenagel condensation and subsequent Michael addition. scielo.org.mxresearchgate.net This intermediate then undergoes a cyclization and dehydration/aromatization sequence to yield the final tetracyclic product. scielo.org.mxrsc.org The mechanism suggests that after the Michael-type addition of 1-naphthylamine to an olefin intermediate, the resulting compound tautomerizes and cyclizes to form the stable benzo[c]acridine derivative. scielo.org.mx More direct cyclization strategies have also been developed, such as the zinc chloride-promoted cyclization of o-arylaminophenyl Schiff bases, which provides an efficient route to various acridine (B1665455) derivatives. acs.org
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. rsc.org The synthesis of the benzo[c]acridine core is frequently achieved through a three-component condensation reaction involving an aromatic aldehyde, 1-naphthylamine, and a 1,3-dicarbonyl compound, typically 5,5-dimethylcyclohexane-1,3-dione (dimedone). scielo.org.mxredalyc.org
The generally accepted mechanism for this transformation involves several sequential steps occurring in one pot. scielo.org.mxrsc.org
Knoevenagel Condensation: The reaction initiates with an acid-catalyzed Knoevenagel condensation between the aromatic aldehyde and dimedone, which forms an electrophilic olefin intermediate after dehydration. scielo.org.mxnih.gov
Michael Addition: This intermediate then acts as a Michael acceptor, reacting with the nucleophilic 1-naphthylamine via a conjugate addition. scielo.org.mxrsc.org
Cyclization and Dehydration: The resulting product undergoes intramolecular cyclization followed by the elimination of a water molecule to generate the final, stable 7-aryl-10,10-dimethyl-7,9,10,11-tetrahydro-8H-benzo[c]acridin-8-one derivative. rsc.org
This approach is highly versatile, allowing for the synthesis of a diverse library of derivatives by simply varying the substituted aromatic aldehyde used in the reaction. asianpubs.org
One-Pot Synthetic Strategies
One-pot syntheses are a cornerstone of modern organic chemistry, valued for their efficiency, reduced waste, and simplified procedures, as they eliminate the need to isolate and purify intermediate compounds. redalyc.org Many of the multicomponent reactions used to create benzo[c]acridines are performed as one-pot procedures. scielo.org.mxresearchgate.netresearchgate.net These strategies have been developed using various catalysts and reaction conditions, including palladium-catalyzed domino reactions that combine amination and C-H bond activation to form related benzo[kl]acridine structures with yields up to 95%. rsc.orgrsc.org
For the synthesis of 10,10-dimethyl-7-aryl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-one derivatives, a clean one-pot procedure involves the reaction of N-arylidenenaphthalen-1-amine with 5,5-dimethyl-1,3-cyclohexadione in an aqueous medium. asianpubs.orgdoaj.org This highlights the trend towards more operationally simple and environmentally conscious synthetic designs.
Advanced Synthetic Approaches to 5,5-Dimethyl-6H-benzo[c]acridin-6-ol and its Derivatives
Building upon established methods, recent research has focused on developing more advanced synthetic protocols. These approaches emphasize the use of novel catalytic systems, green chemistry principles, and energy-efficient techniques like microwave irradiation to improve the synthesis of benzo[c]acridines.
Catalytic Systems and Green Chemistry Approaches in Synthesis
The development of novel catalysts and the application of green chemistry principles have significantly advanced the synthesis of benzo[c]acridine derivatives. Green chemistry aims to design chemical processes that are environmentally benign, utilizing non-toxic solvents, reusable catalysts, and energy-efficient methods. nih.govwjpmr.com
A prominent example is the use of sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous silica material, as a highly active and reusable heterogeneous acid catalyst. scielo.org.mxresearchgate.netredalyc.org This catalyst efficiently promotes the one-pot, three-component synthesis of benzo[c]acridine derivatives under solvent-free conditions, offering advantages such as excellent yields, short reaction times, and a simple work-up procedure. scielo.org.mx The catalyst can be recovered and reused multiple times without a significant loss of activity. scielo.org.mx Other catalytic systems include:
Triethylbenzylammonium chloride (TEBAC): Used as a phase-transfer catalyst in aqueous media, providing a clean and efficient route. redalyc.orgasianpubs.org
N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [BNBTS]: A reusable catalyst for solvent-free synthesis. researchgate.netsid.ir
Ionic Liquids: Employed as environmentally friendly reaction media. redalyc.org
Water: Utilized as a green solvent, which is non-toxic, inexpensive, and readily available. asianpubs.orgnih.govrsc.org
These approaches demonstrate a shift towards more sustainable synthetic practices in organic chemistry.
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| SBA-Pr-SO3H | Aromatic Aldehyde, 1-Naphthylamine, Dimedone | Solvent-free, 140°C | High yields, reusable catalyst, short reaction times, green | scielo.org.mx |
| TEBAC | N-arylidenenaphthalen-1-amine, Dimedone | Water, 100°C | Good yields, inexpensive, environmentally friendly | asianpubs.org |
| BNBTS | Aldehyde, Naphthalen-1-amine, Dimedone | Solvent-free, 90°C | Good to high yields, reusable catalyst | sid.ir |
| Ionic Liquid | Aldehyde, Naphthylamine, Dimedone | Varies | Green solvent alternative | redalyc.org |
Solvent-Free and Microwave-Assisted Syntheses
To further align with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have been successfully applied to the production of benzo[c]acridine derivatives.
Solvent-free synthesis , also known as solid-state reaction, involves heating a mixture of reactants without any solvent. researchgate.net This approach significantly reduces waste and eliminates the environmental hazards associated with volatile organic solvents. The one-pot synthesis of benzo[c]acridines using catalysts like SBA-Pr-SO3H or BNBTS is often performed under solvent-free conditions, typically by heating the neat reactant mixture. scielo.org.mxredalyc.orgsid.ir This method is praised for its high efficiency, simple procedure, and excellent yields. scielo.org.mx
Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. semanticscholar.orgnih.gov The synthesis of acridine-1,8(2H,5H)-diones and 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been effectively achieved through one-pot, multicomponent reactions under microwave irradiation, often using water as a green solvent. redalyc.orgijcce.ac.ir This combination of microwave technology and green solvents represents a powerful strategy for the rapid and efficient synthesis of these heterocyclic compounds.
| Method | Catalyst/Conditions | Typical Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Solvent-Free | SBA-Pr-SO3H, 140°C | 5-20 min | 92-98% | Environmentally friendly, rapid, high yield | scielo.org.mx |
| Solvent-Free | BNBTS, 90°C | 15-30 min | 85-95% | Efficient, clean procedure | sid.ir |
| Microwave-Assisted | Water, Ammonium Acetate | Not specified | Good to excellent | Rapid synthesis, improved protocol | ijcce.ac.ir |
| Microwave-Assisted | Acetic Acid/Ethanol | 10 min | ~92% | Reduced reaction time, high yield | semanticscholar.org |
Chemical Transformations and Derivatization Strategies
The chemical transformations and derivatization of the 5,5-dimethyl-6H-benzo[c]acridine skeleton are primarily focused on the modification of the precursor, 7-aryl-10,10-dimethyl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-one. These strategies allow for the generation of a library of compounds with diverse functionalities.
Advanced Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For the benzo[c]acridine core structure, IR spectra reveal characteristic absorption bands corresponding to the various bonds present. The analysis of derivatives of this compound provides a clear picture of its fundamental vibrational characteristics. researchgate.netresearchgate.net
The IR spectrum of the tautomeric keto form, 10,10-dimethyl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-one, is distinguished by a strong absorption band for the carbonyl group (C=O) stretching vibration. This peak typically appears in the region of 1612-1623 cm⁻¹. nih.gov The presence of a secondary amine (N-H) in the acridine (B1665455) ring system gives rise to a stretching vibration, often observed around 3064 cm⁻¹. nih.gov
Aromatic C-H stretching vibrations from the fused benzene (B151609) and naphthalene (B1677914) rings are typically found just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the dimethyl groups and the cyclohexene (B86901) ring are observed in the 2874-2952 cm⁻¹ range. researchgate.netnih.gov The C=C stretching vibrations within the aromatic system contribute to a series of bands in the 1473-1572 cm⁻¹ region. nih.gov The presence of the enol form, 5,5-dimethyl-6H-benzo[c]acridin-6-ol, would be indicated by a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching band, though the keto form is generally more stable and its spectral features dominate.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Responsible |
| N-H Stretch | ~3064 | Secondary Amine in Acridine Ring |
| Aromatic C-H Stretch | >3000 | Benzene and Naphthalene Rings |
| Aliphatic C-H Stretch | 2874 - 2952 | CH₃ and CH₂ groups |
| C=O Stretch (Keto tautomer) | 1612 - 1623 | Carbonyl in the Tetrahydroacridinone ring |
| C=C Stretch (Aromatic) | 1473 - 1572 | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule's chromophore. The extended π-conjugated system of the benzo[c]acridine core is responsible for its characteristic absorption in the UV-Vis region. These absorptions are primarily due to π→π* electronic transitions. beilstein-journals.orgresearchgate.net
Studies on related tetrahydroacridine derivatives show wide absorption bands in the UV range. beilstein-journals.org For instance, 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives exhibit absorption maxima between 346 and 365 nm. beilstein-journals.org These bands are assigned to the π→π* electronic transitions of the acridine core and its substituents. The position of the absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. ucf.edu For the unsubstituted this compound, similar π→π* transitions are expected, originating from the fused aromatic system. The specific λmax values would define the molecule's optical band gap, which is a key parameter for potential applications in materials science.
| Type of Transition | Typical λmax Range (nm) | Chromophore |
| π→π* | 340 - 370 | Fused aromatic system of benzo[c]acridine |
X-ray Crystallography for Solid-State Structural Determination
In this related structure, the central acridine ring system deviates from perfect planarity, adopting a slight butterfly-like conformation. researchgate.net The phenyl substituent is connected to this core. In the crystal packing, molecules are arranged in columns, with pseudostacking interactions observed between the central acridine rings of adjacent molecules. researchgate.net This type of packing is common for planar aromatic systems and is driven by π-π interactions.
Based on this, it can be inferred that this compound would also likely exhibit a nearly planar tetracyclic core in the solid state. The dimethyl groups on the C5 carbon would be situated out of the primary plane of the aromatic system. The crystal packing would likely be dominated by intermolecular hydrogen bonding (if the enol or N-H groups are suitably positioned) and van der Waals forces, potentially including π-stacking of the benzo[c]acridine rings.
| Parameter | Data for 5,6,8,9-Tetrahydro-7-phenyldibenzo[c,h]acridine researchgate.net | Inferred Properties for this compound |
| Crystal System | Monoclinic | N/A |
| Space Group | P 21/n | N/A |
| Molecular Conformation | Nearly flat, butterfly-like acridine core | Likely a nearly planar tetracyclic core |
| Intermolecular Interactions | Pseudostacking interactions between acridine rings | Potential for π-stacking and hydrogen bonding |
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons within the molecule and the corresponding energies.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A DFT study on 5,5-dimethyl-6H-benzo[c]acridin-6-ol would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (the ground state). This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
Such calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would yield key energetic data. For instance, studies on related dibenzo[a,h]acridine derivatives have used DFT to determine relative carbocation stabilities, providing insights into their reactivity and metabolic activation. nih.gov For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles, defining its precise molecular architecture.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jocpr.com For acridine (B1665455) derivatives, FMO analysis helps in understanding their potential as materials for optoelectronic applications. jocpr.com A theoretical study on this compound would calculate the energies of these orbitals and map their spatial distribution, identifying the regions of the molecule most likely to be involved in electron transfer processes.
| Parameter | Description | Significance for this compound (Hypothetical) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | A key indicator of chemical reactivity and electronic excitation energy. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the surface of a molecule.
MEP maps are valuable for predicting reactive sites:
Electron-rich regions (negative potential): Indicated in red, these areas are susceptible to electrophilic attack.
Electron-poor regions (positive potential): Shown in blue, these areas are prone to nucleophilic attack.
Reactivity and Reaction Mechanism Predictions
Computational methods can go beyond static properties to explore the dynamic processes of chemical reactions.
Computational Elucidation of Reaction Pathways
By mapping the potential energy surface, computational chemists can trace the most likely path a reaction will follow from reactants to products. This involves identifying all stable intermediates and the transition states that connect them. While specific computational studies on the reaction pathways of this compound are absent, proposed mechanisms for the synthesis of related benzo[c]acridine derivatives often involve multi-step processes including Knoevenagel condensation and Michael addition, which could be modeled computationally. scielo.org.mx
Transition State Characterization and Activation Energies
A transition state is the highest energy point along a reaction pathway, representing the "peak" that must be overcome for the reaction to proceed. Locating and characterizing these transient structures is a key goal of computational reaction mechanism studies.
Photophysical Property Simulations
The photophysical characteristics of a molecule like this compound, which contains an extended aromatic system, are of significant interest for potential applications in materials science and photochemistry. Computational chemistry provides powerful tools to predict and understand these properties from a theoretical standpoint.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) stands as a primary computational method for investigating the electronic excited states of molecules. This approach calculates the energies of these excited states, which are crucial for understanding a molecule's response to light. For a given compound, TD-DFT can elucidate the nature of electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved. The selection of an appropriate functional and basis set is critical for obtaining results that correlate well with experimental data. Computational studies on various organic molecules have demonstrated the utility of TD-DFT in predicting photophysical behaviors.
Prediction of Absorption and Emission Spectra
A direct application of TD-DFT calculations is the prediction of absorption and emission spectra. The calculated excitation energies and oscillator strengths from TD-DFT can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum. The wavelength of maximum absorption (λmax) corresponds to the energy difference between the ground state and the lowest-energy excited state with a significant oscillator strength.
Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to fluorescence. The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted. These theoretical spectra provide valuable insights into the color and luminescent properties of a compound before its synthesis and experimental characterization. For instance, in the computational analysis of other heterocyclic systems, specific functionals have been shown to provide accurate predictions of their spectroscopic properties.
Table 1: Representative Data from a Hypothetical TD-DFT Calculation
| Parameter | Predicted Value |
| Absorption λmax (nm) | N/A |
| Emission λmax (nm) | N/A |
| Oscillator Strength (f) | N/A |
| Major Transition | N/A |
| Stokes Shift (nm) | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.
Molecular Dynamics Simulations and Conformation Analysis
The three-dimensional structure and flexibility of a molecule are key determinants of its physical and chemical properties. Molecular dynamics (MD) simulations and conformational analysis offer a computational lens to explore these aspects.
MD simulations provide a dynamic picture of a molecule by calculating the trajectory of its atoms over time based on a force field. This allows for the exploration of the conformational landscape and the identification of stable and metastable geometries. For a molecule like this compound, MD simulations could reveal the preferred orientations of the dimethyl and hydroxyl groups and the flexibility of the acridine core.
Conformational analysis, which can be performed using both molecular mechanics and quantum mechanical methods, aims to identify the lowest-energy conformations (conformers) of a molecule. By systematically rotating rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. The results of such an analysis would indicate the most likely shapes the molecule adopts at thermal equilibrium. Studies on similarly substituted cyclic compounds have shown that seemingly minor conformational preferences can have a significant impact on molecular packing in the solid state and interactions in solution.
Molecular Interactions and Biological Activity Mechanisms in Vitro and Theoretical Studies
DNA and RNA Interactions at the Molecular Level
The planar aromatic structure of the acridine (B1665455) core is fundamental to its ability to interact with nucleic acids. Derivatives of benzo[c]acridine have been specifically investigated for their capacity to bind to and stabilize unique DNA secondary structures, such as G-quadruplexes, and to intercalate between the base pairs of duplex DNA.
G-quadruplex Binding and Stabilization Mechanisms
G-quadruplexes are four-stranded DNA structures found in guanine-rich regions, such as telomeres and gene promoter regions, including those of oncogenes like c-myc and c-KIT. Molecules that can selectively bind and stabilize these structures are of significant interest in cancer research.
Studies on 5,6-dihydrobenzo[c]acridine derivatives have demonstrated their efficacy as G-quadruplex binding ligands. nih.govnih.gov Biophysical evaluations using techniques such as Fluorescence Resonance Energy Transfer (FRET) melting assays, Circular Dichroism (CD) spectroscopy, and Surface Plasmon Resonance (SPR) have confirmed that these derivatives can effectively bind to and stabilize G-quadruplexes in the c-myc and c-KIT promoters, often with high selectivity over duplex DNA. nih.govnih.gov
Molecular modeling suggests that the binding mechanism involves the planar benzo[c]acridine ring system stacking on the external G-quartet surface. nih.gov The nature and position of substituents on the acridine ring significantly influence binding affinity and stabilization. For instance, 12-N-methylated 5,6-dihydrobenzo[c]acridine derivatives showed a stronger binding affinity and stabilizing ability for the c-myc G-quadruplex compared to their non-methylated counterparts. nih.gov Conversely, for c-KIT G-quadruplexes, N-methylation resulted in similar binding affinity but lower stabilization capacity. nih.gov
| Derivative Class | Target G-Quadruplex | Effect of 12-N-Methylation | Analytical Methods Used | Reference |
| 5,6-dihydrobenzo[c]acridines | c-myc | Stronger binding and stabilization | FRET, CD, SPR, PCR Stop Assay | nih.gov |
| 7-substituted-5,6-dihydrobenzo[c]acridines | c-KIT | Similar binding, lower stabilization | Biophysical Evaluation, Molecular Modeling | nih.gov |
DNA Intercalation Mechanisms
DNA intercalation is a primary mode of interaction for many acridine-based compounds. This process involves the insertion of the planar, polycyclic aromatic ring system between the base pairs of the DNA double helix. wiserpub.commdpi.com This interaction is primarily stabilized by non-covalent forces, including van der Waals and π-π stacking interactions between the acridine moiety and the DNA bases. mdpi.comnih.gov Computational studies confirm that these interactions are predominantly non-covalent in nature. nih.gov
The binding of acridine molecules can interfere with crucial cellular processes by obstructing the action of polymerases required for DNA replication and RNA transcription. mdpi.com Some acridine derivatives can also participate in electron transfer reactions once intercalated, potentially leading to oxidative stress and further DNA damage. nih.govresearchgate.net The specific substituents on the acridine ring can influence whether the compound acts as an electron donor or acceptor. nih.govresearchgate.net
Ligand-Nucleic Acid Complex Formation Studies
The formation of a stable complex between a ligand and a nucleic acid is a prerequisite for biological activity. For benzo[c]acridine derivatives, these complexes are studied through a combination of experimental and computational methods. Techniques like NMR spectroscopy and molecular dynamics (MD) simulations provide detailed atomic-level insights into the structure and stability of these complexes. nih.gov
Studies on various acridine derivatives show that the formation of the ligand-DNA complex can cause conformational changes in the DNA structure. wiserpub.com The stability of these complexes is quantified by binding constants (Kb), which can be determined through spectroscopic and dialysis methods. nih.govresearchgate.net For example, benzo[c]quinolizinium derivatives, which are structurally related to benzo[c]acridines, bind to DNA with Kb values in the range of 6.0–11 × 104 M–1. nih.gov These studies collectively demonstrate that the planar acridine core, modified with specific side chains, can be tailored to form stable and selective complexes with various DNA and RNA structures.
Enzyme Inhibition Mechanisms and Molecular Targets (In Vitro)
Beyond direct nucleic acid interactions, acridine derivatives have been shown to inhibit the activity of various enzymes, including those involved in carbohydrate metabolism and DNA topology management.
α-Glucosidase Inhibition Mechanisms
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While research specifically targeting 5,5-dimethyl-6H-benzo[c]acridin-6-ol is not available, studies on other acridine derivatives have demonstrated significant α-glucosidase inhibitory activity.
A novel series of acridine derivatives linked to thioacetamides exhibited excellent inhibitory activity against yeast α-glucosidase, with IC50 values ranging from 80.0 to 383.1 µM, considerably more potent than the standard drug acarbose (IC50 = 750.0 µM). nih.gov Kinetic studies of the most potent compound in that series identified it as a competitive inhibitor. nih.gov Similarly, another study on poly-hydroxyl functionalized acridine derivatives also reported potent inhibition of α-glucosidase. nih.gov Molecular docking studies suggest that these acridine compounds bind within the active site of the enzyme, and their inhibitory action is influenced by the nature of their substituents. nih.gov
| Acridine Derivative Class | IC50 Range vs. α-Glucosidase (Yeast) | Most Potent Compound's IC50 | Inhibition Type | Reference |
| Acridine-thioacetamide hybrids | 80.0 ± 2.0 – 383.1 ± 2.0 µM | 80.0 ± 2.0 µM | Competitive | nih.gov |
| Poly-hydroxyl functionalized acridines | Potent Inhibition Reported | Not specified | Not specified | nih.gov |
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for anticancer drugs. Many acridine derivatives are known topoisomerase inhibitors, often referred to as "poisons" because they stabilize the transient enzyme-DNA cleavage complex, leading to permanent DNA strand breaks. researchgate.netmdpi.com
However, studies evaluating a series of substituted benzo[c]acridine derivatives found them to be devoid of topoisomerase poisoning activity . nih.govtmu.edu.tw This is a significant finding, as it contrasts sharply with the activity of their structural isomers, benz[a]acridines, which were identified as potent topoisomerase I poisons in the same study. nih.govtmu.edu.tw This stark difference in activity between closely related isomers underscores the critical importance of the precise arrangement of the fused aromatic rings for effective interaction with the topoisomerase-DNA complex. While the broader class of acridines contains many potent topoisomerase inhibitors, the specific benzo[c]acridine scaffold does not appear to share this activity based on the evaluated derivatives. nih.govtmu.edu.tw
Kinase Inhibition (e.g., c-KIT)
While direct inhibitory studies of this compound against specific kinases such as c-KIT are not extensively documented in publicly available literature, the broader family of acridine and benzo[c]acridine derivatives has demonstrated significant kinase-inhibiting properties. Research has shown that the planar aromatic structure of the acridine nucleus is well-suited for interaction with the ATP-binding pocket of various kinases.
For instance, certain acridine analogs have been identified as potent inhibitors of serine/threonine kinases like haspin and DYRK2. This inhibition is thought to occur through competitive binding at the ATP site, preventing the phosphorylation of downstream protein substrates. The specific substitutions on the acridine ring system play a crucial role in determining the potency and selectivity of kinase inhibition. While speculative for this compound, the presence of the dimethyl groups and the hydroxyl function could influence its binding affinity and selectivity for different kinase targets.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological activity of benzo[c]acridine derivatives is highly dependent on their molecular structure. Although specific SAR studies for this compound are not detailed in the available literature, general principles can be inferred from related compounds.
Influence of Substituents on Molecular Interactions
Substituents on the benzo[c]acridine core have a profound impact on their biological activity. For example, in a series of novel benzo[c]acridine-diones, the nature and position of substituents were found to be critical for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net It was observed that certain substitutions led to enhanced antiproliferative activity, suggesting that these modifications modulate the interaction of the compounds with their biological targets, such as tubulin. nih.govresearchgate.net The introduction of different functional groups can affect the compound's electronic properties, steric hindrance, and hydrogen-bonding capacity, all of which are key determinants of molecular interactions.
Rational Design Principles for Analogues with Modulated Activity
The rational design of benzo[c]acridine analogues often focuses on optimizing their interaction with specific biological targets to enhance efficacy and reduce off-target effects. This can involve modifying the core structure to improve binding affinity or altering substituents to enhance pharmacokinetic properties. For example, the design of novel 6H-benzo[c]chromen-6-one derivatives as phosphodiesterase II inhibitors was guided by the structure of the enzyme's binding pocket. nih.gov This approach allows for the systematic exploration of chemical space to identify compounds with improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound have not been reported, this methodology has been applied to other classes of heterocyclic compounds to predict their activity and guide the design of new derivatives. These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship between the structure and the observed biological response.
Cellular and Subcellular Interaction Mechanisms (In Vitro)
The cellular and subcellular interactions of benzo[c]acridine derivatives are key to understanding their biological effects.
Mechanisms of Cellular Uptake and Localization (e.g., fluorophore applications)
The planar and aromatic nature of the benzo[c]acridine scaffold suggests that these compounds can be taken up by cells, likely through passive diffusion across the cell membrane. Once inside the cell, their localization will depend on their physicochemical properties. The inherent fluorescence of many acridine derivatives has led to their exploration as cellular imaging agents. For instance, the synthesis of various benzo[c]acridine derivatives has been explored for their potential applications in biological systems, leveraging their spectroscopic properties. scielo.org.mxdoaj.org The specific pattern of subcellular localization can provide insights into the compound's mechanism of action and potential intracellular targets.
Induction of Apoptosis via Specific Pathways (e.g., caspase cascade)
There is no available scientific data from in vitro or theoretical studies that describes the specific pathways through which this compound may induce apoptosis. Research detailing the activation of the caspase cascade, including the identification of specific initiator or effector caspases, and the subsequent cleavage of cellular substrates leading to programmed cell death has not been published for this particular compound. Therefore, no detailed research findings or data tables on its apoptotic activity can be provided at this time.
Advanced Research Paradigms and Potential Applications Non Clinical
Application in Materials Science and Photonic Devices
Investigations into the broader class of acridine (B1665455) derivatives have shown significant promise for applications in photonic devices due to their unique photophysical properties. nih.gov However, specific studies on 5,5-dimethyl-6H-benzo[c]acridin-6-ol are absent in the available literature.
Organic Light-Emitting Diode (OLED) Emitters
There is no specific research available that details the use or performance of this compound as an emitter in Organic Light-Emitting Diodes (OLEDs). The development of efficient emitters is a critical area of materials science, and while related acridine-based molecules have been explored for this purpose, data for the specified compound could not be located. skku.edu
Luminescent Materials and Aggregation-Induced Emission (AIEgens)
The phenomenon of Aggregation-Induced Emission (AIE) is a significant area of research for developing advanced luminescent materials. AIEgens are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. A search of scientific databases did not yield any studies identifying or characterizing this compound as a compound exhibiting AIE properties.
Photosensitizers and Energy Transfer Systems
Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. They are crucial in applications like photodynamic therapy and photocatalysis. The potential of this compound as a photosensitizer or as a component in energy transfer systems has not been reported in the reviewed literature.
Development of Fluorescent Probes and Chemosensors
The acridine scaffold is a well-known fluorophore used in the design of various fluorescent probes and chemosensors. capes.gov.br The fluorescence of these compounds can be sensitive to their local environment, making them suitable for detecting specific analytes or changes in physical properties like pH.
pH-Sensitive Fluorescent Probes
No studies were found that describe the synthesis or application of this compound as a pH-sensitive fluorescent probe. While other acridine derivatives are known to exhibit pH-dependent fluorescence, this specific property has not been documented for the target molecule.
Probes for Specific Biomolecules (e.g., reactive oxygen species)
The development of fluorescent probes for the selective detection of biomolecules, such as reactive oxygen species (ROS), is a vital tool in biochemical and cellular research. A review of the literature did not uncover any research on the use of this compound for this purpose.
Excitation-State Intramolecular Proton Transfer (ESIPT) based Sensors
The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can be harnessed for the development of highly sensitive fluorescent sensors. In molecules exhibiting ESIPT, photoexcitation triggers the transfer of a proton between two sites within the same molecule, leading to the formation of a transient tautomer with distinct fluorescence properties. This dual emission characteristic is highly sensitive to the molecule's microenvironment.
While there is no specific research on ESIPT in this compound, the core structural motif of a hydroxyl group in proximity to a nitrogen-containing heterocyclic aromatic system is a common feature in many ESIPT-capable molecules. For instance, derivatives of 10-hydroxybenzo[h]quinoline, which is structurally related to the benzo[c]acridine framework, are known to undergo ultrafast ESIPT. researchgate.net This process is characterized by a nearly barrierless proton transfer in the excited state. researchgate.net
The potential for ESIPT in this compound stems from the possibility of an intramolecular hydrogen bond between the 6-hydroxyl group and the nitrogen atom of the acridine ring. Upon excitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom are expected to increase, facilitating the proton transfer. The resulting tautomer would likely exhibit a significantly red-shifted fluorescence compared to the original enol form. This large Stokes shift is a hallmark of ESIPT and is advantageous for developing ratiometric fluorescent probes, where changes in the ratio of the two emission intensities can provide a quantitative measure of an analyte's concentration, minimizing interference from environmental factors.
Acridine derivatives have been successfully employed as fluorescent probes for various applications, including the detection of hydrazine (B178648) and the monitoring of cell polarity. nih.govresearchgate.netrsc.org These applications often rely on the modulation of the molecule's photophysical properties by the analyte or the surrounding medium. The development of this compound-based ESIPT sensors would involve studying its fluorescence response to various stimuli, such as pH, metal ions, or specific biomolecules.
Table 1: Potential ESIPT Characteristics of this compound (Hypothetical)
| Property | Hypothetical Value/Characteristic | Rationale based on Analogous Compounds |
| Normal Form (Enol) Emission | Shorter wavelength (e.g., blue-green) | Typical emission from the locally excited state of acridine derivatives. |
| Tautomer Form (Keto) Emission | Longer wavelength (e.g., green-red) | Characteristic large Stokes shift due to ESIPT. |
| Proton Transfer Rate | Ultrafast (femtosecond to picosecond timescale) | Observed in similar hydroxy-substituted aza-aromatic compounds. researchgate.net |
| Sensing Mechanism | Ratiometric change in dual emission | Perturbation of the ESIPT process by analytes affecting the intramolecular hydrogen bond. |
Photoregulated Systems and Drug Delivery Research (Non-Clinical Concepts)
The concept of using light to control the release of molecules, often referred to as phototriggers or photocages, is a rapidly advancing field in materials science and non-clinical drug delivery research. nih.govmdpi.comresearchgate.net The core principle involves a photolabile protecting group that is cleaved upon irradiation with a specific wavelength of light, thereby releasing an active molecule.
Acridine derivatives have been explored as phototriggers. nih.gov The mechanism often involves the photo-induced cleavage of a bond at the 9-position of the acridine ring. However, the 6-hydroxy-benzo[c]acridine structure of this compound suggests a different potential phototriggering mechanism. The hydroxyl group could be esterified with a carboxylic acid, effectively "caging" the acid. Upon irradiation, the benzo[c]acridine moiety could absorb light energy, leading to a photochemical reaction that results in the cleavage of the ester bond and the release of the carboxylic acid.
The efficiency of such a phototrigger would depend on several factors, including the quantum yield of the photocleavage reaction and the wavelength of light required for activation. For potential biological applications, the use of near-infrared (NIR) light is often desirable due to its deeper tissue penetration. nih.gov While the parent benzo[c]acridine structure primarily absorbs in the UV-visible region, chemical modifications could be made to red-shift its absorption spectrum.
Building on the principle of phototriggering, this compound derivatives could be integrated into more complex, non-clinical photoregulated drug delivery systems. hku.hk For instance, a drug molecule containing a carboxylic acid group could be covalently linked to the 6-hydroxyl position of the benzo[c]acridinol. This conjugate could then be incorporated into a nanoparticle or a liposome. rsc.org
Upon irradiation of the target site with light of the appropriate wavelength, the phototriggering action of the benzo[c]acridinol moiety would cleave the ester linkage, releasing the drug in a spatially and temporally controlled manner. This approach offers the potential for on-demand drug release, which could be particularly valuable in research settings for studying cellular processes with high precision.
Table 2: Conceptual Design of a Photoregulated System Based on this compound
| Component | Function | Desired Property |
| This compound derivative | Phototrigger | High quantum yield of photocleavage, Absorption at a biologically compatible wavelength. |
| Linker | Covalent bond (e.g., ester) | Stable in the absence of light, efficiently cleaved upon irradiation. |
| Molecule to be Released (e.g., a research compound) | Active agent | Released in its active form. |
| Delivery Vehicle (e.g., nanoparticle, liposome) | Carrier | Biocompatible, stable, and capable of accumulating at the target site in a research model. |
Advanced Analytical Reagents
The unique spectroscopic properties of aromatic and heterocyclic compounds often make them valuable as analytical reagents in various techniques.
In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), derivatization of analytes is often employed to enhance their detection. Fluorescent derivatizing agents are particularly useful as they can provide high sensitivity and selectivity. Acridine-based reagents have been used for this purpose.
A derivative of this compound could potentially be developed as a pre-column or post-column derivatizing agent for the analysis of compounds containing specific functional groups. For example, the hydroxyl group could be activated to react with amines or carboxylic acids, thereby tagging these analytes with the fluorescent benzo[c]acridine core. The resulting derivatives would exhibit strong fluorescence, allowing for their detection at very low concentrations. The bulky and rigid structure of the benzo[c]acridine moiety could also influence the chromatographic separation, potentially improving the resolution of complex mixtures.
The inherent fluorescence of the benzo[c]acridine core makes this compound and its derivatives candidates for use in spectroscopic assays. The fluorescence of these compounds is likely to be sensitive to the local environment, such as solvent polarity and viscosity. This property can be exploited to develop fluorescent probes for studying molecular interactions and dynamics. For instance, the compound could be used as a fluorescent probe to study the binding of molecules to proteins or nucleic acids, with changes in its fluorescence intensity or wavelength providing information about the binding event. nih.gov
Furthermore, the synthesis of various benzo[c]acridine derivatives has been reported, often characterized by techniques such as NMR and IR spectroscopy, which form the basis of their analytical applications. scielo.org.mx
Table 3: Potential Analytical Applications of this compound Derivatives
| Application Area | Principle of Operation | Potential Advantages |
| Chromatographic Detection | Covalent labeling of analytes with the fluorescent benzo[c]acridine tag. | High sensitivity, good selectivity, potential for improved chromatographic resolution. |
| Fluorescence Spectroscopy | Monitoring changes in fluorescence (intensity, wavelength, lifetime, polarization) upon interaction with an analyte. | Real-time analysis, non-invasive, provides information on molecular binding and environment. |
| Bioimaging | Use as a fluorescent stain for specific cellular components or to monitor intracellular environments. | High brightness and photostability (potential), sensitivity to local environment (e.g., polarity). researchgate.netrsc.org |
Future Research Directions and Emerging Trends
In-depth Computational Modeling for Predictive Design
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts and experimental design. For 5,5-dimethyl-6H-benzo[c]acridin-6-ol, in-depth computational modeling will be instrumental in understanding its fundamental characteristics.
Key areas for computational investigation include:
Density Functional Theory (DFT) calculations: To determine the optimized geometry, electronic structure, and reactivity parameters of the molecule. DFT can provide insights into the influence of the dimethyl and hydroxyl groups on the electronic distribution within the benzo[c]acridine core. nih.gov
Time-Dependent DFT (TD-DFT): To predict the electronic absorption and emission spectra, which is crucial for understanding its photophysical properties and potential as a fluorescent probe or material.
Molecular Dynamics (MD) simulations: To study its interactions with biological macromolecules, such as enzymes or DNA, providing a basis for predicting its potential biological targets and mechanism of action. nih.gov
These computational studies will generate a wealth of predictive data, enabling a more rational and targeted approach to the synthesis and application of this compound.
| Computational Method | Predicted Properties | Potential Significance |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, frontier molecular orbital energies, reactivity indices. | Understanding stability, reactivity, and the electronic influence of substituents. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state properties. | Guiding the design of fluorescent probes and optoelectronic materials. |
| Molecular Dynamics (MD) | Binding modes and affinities with biological targets (e.g., proteins, DNA). | Predicting potential pharmacological applications and mechanisms of action. |
This table illustrates the types of data that could be generated through computational modeling of this compound and its derivatives.
Exploration of New Photophysical Phenomena and Applications
Acridine (B1665455) and its derivatives are well-known for their interesting photophysical properties, including strong fluorescence. nih.govresearchgate.net The rigid and extended π-system of this compound, coupled with the presence of a hydroxyl group, suggests that it may exhibit unique and potentially useful photophysical behaviors.
Future research should focus on:
Comprehensive photophysical characterization: Measuring key parameters such as absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime in various solvents.
Investigation of environmentally sensitive fluorescence: Exploring whether the fluorescence properties are sensitive to local environmental factors such as polarity, viscosity, or the presence of specific ions, which could lead to applications as chemical sensors.
Development of novel fluorescent probes: Functionalizing the core structure to create targeted probes for imaging specific cellular organelles or biomolecules.
The discovery of novel photophysical phenomena in this compound could lead to the development of advanced materials for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging.
| Photophysical Parameter | Information Gained | Potential Application |
| Absorption & Emission Spectra | Wavelengths of light absorption and emission. | Determining the color of fluorescence. |
| Fluorescence Quantum Yield | Efficiency of the fluorescence process. | Assessing the brightness of a fluorescent probe. |
| Excited-State Lifetime | Duration of the excited state. | Understanding the dynamics of the fluorescence process. |
| Solvatochromism | Shift in emission wavelength with solvent polarity. | Development of sensors for environmental polarity. |
This table presents key photophysical parameters and their significance, which would be crucial to investigate for this compound.
Expanding the Scope of Molecular Target Identification and Mechanism Elucidation
Many acridine-based compounds exert their biological effects by interacting with specific molecular targets within cells. For instance, some benzo[c]acridine derivatives have been investigated for their anticancer properties, with proposed mechanisms including the inhibition of tubulin polymerization. nih.gov The unique structure of this compound warrants a thorough investigation of its potential biological activities and molecular targets.
Future research in this area should include:
Broad-spectrum biological screening: Testing the compound against a wide range of cell lines and biological assays to identify potential therapeutic areas, such as oncology, infectious diseases, or neurodegenerative disorders.
Target identification studies: Employing techniques like affinity chromatography, proteomics, and computational docking to identify the specific proteins or nucleic acids with which the compound interacts. nih.gov
Mechanism of action studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which this compound exerts its biological effect.
A systematic approach to target identification and mechanism elucidation could uncover novel therapeutic applications for this unexplored molecule.
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
Emerging trends in this area include:
Predictive modeling: Using ML algorithms to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govupf.edupurdue.eduresearchgate.net These models can predict the biological activity, toxicity, and physicochemical properties of virtual derivatives of this compound, allowing for the in silico screening of large virtual libraries.
Generative models: Employing deep learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to design novel benzo[c]acridine derivatives with desired properties.
AI-driven synthesis planning: Utilizing retrosynthesis software to predict efficient synthetic routes to this compound and its analogs, potentially reducing the time and resources required for their chemical synthesis.
By embracing these AI and ML tools, researchers can navigate the vast chemical space around the this compound scaffold more efficiently, leading to the faster discovery of new compounds with optimized properties.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis pathway for 5,5-dimethyl-6H-benzo[c]acridin-6-ol?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors, such as acridine derivatives and dimethyl-substituted aromatic intermediates. Cyclization reactions (e.g., Friedel-Crafts or Ullmann coupling) are common for constructing fused aromatic systems. Prioritize regioselectivity by evaluating steric and electronic effects of the methyl groups. Use HPLC for purity assessment (≥95%) and NMR/IR for structural validation . Safety protocols for handling reactive intermediates (e.g., strong acids/bases) must align with laboratory guidelines .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns and methyl group positions (δ ~2.3 ppm for methyl protons).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.
- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, requiring recrystallization or column chromatography .
Advanced Research Questions
Q. What strategies resolve contradictions in photophysical data for this compound under varying solvent conditions?
- Methodological Answer : Solvatochromic shifts in UV-Vis/fluorescence spectra often arise from polarity-dependent excited-state interactions. Perform systematic solvent screening (polar aprotic to nonpolar) and correlate with Kamlet-Taft parameters. For example, redshifted emission in DMSO vs. blueshift in hexane suggests intramolecular charge transfer (ICT) stabilization. Use time-resolved fluorescence to quantify lifetime variations and validate via DFT calculations .
Q. How can researchers optimize catalytic conditions for functionalizing this compound without disrupting its core structure?
- Methodological Answer : Test transition-metal catalysts (e.g., Pd/Cu for cross-coupling) under mild conditions (≤80°C) to prevent demethylation or ring-opening. Monitor reaction progress via TLC and isolate intermediates for stability studies. For example, Suzuki-Miyaura coupling at the C6 position requires protecting the hydroxyl group with trimethylsilyl chloride. Compare yields and byproduct profiles using GC-MS .
Q. What experimental approaches validate the proposed mechanism of antioxidant activity in this compound?
- Methodological Answer :
- Radical Scavenging Assays : Use DPPH/ABTS assays to quantify IC50 values. Correlate with O-H bond dissociation energy (BDE) calculated via computational chemistry.
- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials linked to antioxidant efficacy.
- Kinetic Studies : Track H-atom transfer rates using stopped-flow techniques. Contradictory results (e.g., high IC50 but low BDE) may indicate alternative mechanisms, such as metal chelation .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Identify temperature, catalyst loading, and reaction time as key variables.
- Design of Experiments (DoE) : Use factorial designs to model interactions between CPPs and optimize robustness.
Statistical tools (e.g., ANOVA) can pinpoint variability sources, while accelerated stability studies (40°C/75% RH) assess storage impacts .
Q. What methodologies ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Sample Prep : Solid-phase extraction (C18 cartridges) to remove interferents.
- Ionization : ESI+ mode with MRM transitions (e.g., m/z 278 → 260 for quantification).
- Calibration : Use deuterated internal standards to correct matrix effects. Report LOD/LOQ and recovery rates (85–115%) .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in phototoxicity studies?
- Methodological Answer : Conduct photoirradiation experiments in UV-rated containment with personal protective equipment (PPE: gloves, goggles, lab coat). Pre-screen for singlet oxygen generation using SOSG probes. Dispose of waste via halogenated solvent containers, adhering to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
